Cbz-L-2,4-diaminobutyric acid Cbz-L-2,4-diaminobutyric acid (S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid

Brand Name: Vulcanchem
CAS No.: 62234-40-6
VCID: VC21545134
InChI: InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

Cbz-L-2,4-diaminobutyric acid

CAS No.: 62234-40-6

Cat. No.: VC21545134

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Cbz-L-2,4-diaminobutyric acid - 62234-40-6

Specification

CAS No. 62234-40-6
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name (2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Standard InChI Key KXMSCBRTBLPGIN-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-]
SMILES C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]

Introduction

Chemical Properties and Structure

Cbz-L-2,4-diaminobutyric acid possesses a well-defined chemical structure that determines its reactivity and applications. Its molecular formula is C12H16N2O4, corresponding to a molecular weight of 252.27 g/mol . The compound features a carboxylic acid group, two amino groups (one protected by the Cbz group), and a chiral center that defines its L-configuration.

Structural Characteristics

The structural backbone of Cbz-L-2,4-diaminobutyric acid consists of a four-carbon chain with amino groups at the alpha (C2) and delta (C4) positions. The alpha-amino group is protected by the benzyloxycarbonyl (Cbz) moiety, which contains a benzene ring linked to a carbamate functional group. This arrangement creates a molecule with distinct reactivity patterns that are essential for its role in peptide synthesis.

Table 1: Basic Chemical Identification of Cbz-L-2,4-diaminobutyric acid

ParameterValue
CAS Number62234-40-6
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
IUPAC Name(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Common SynonymsCbz-Dab-OH, Z-DAB-OH, Z-L-2,4-diaminobutyric acid

Chemical Reactivity

The Cbz protecting group in Cbz-L-2,4-diaminobutyric acid is particularly valuable in organic synthesis due to its stability under basic conditions and its selective removal under acidic conditions or through catalytic hydrogenation. This property allows for strategic protection and deprotection sequences in multistep peptide synthesis. The free gamma-amino group and carboxylic acid function can participate in various coupling reactions, making the compound versatile in peptide and peptidomimetic construction.

Synthesis and Applications

Synthetic Pathways

While the search results don't provide direct synthetic routes for Cbz-L-2,4-diaminobutyric acid, related synthesis pathways offer insights. The synthesis of related compounds often involves protection strategies that can be adapted. For instance, the synthesis of Fmoc-Dab(Boc)-OH described in patent literature involves reaction of protected glutamine derivatives with iodobenzene diacetate followed by protective group manipulations .

A potential synthetic approach for Cbz-L-2,4-diaminobutyric acid could involve:

  • Starting with L-glutamine

  • Reaction with iodobenzene diacetate to form L-2,4-diaminobutyric acid

  • Selective protection of the alpha-amino group with Cbz chloride under basic conditions

Applications in Peptide Synthesis

Cbz-L-2,4-diaminobutyric acid serves as a crucial building block in peptide synthesis, where the differential protection of the two amino groups allows for selective incorporation into peptide sequences. The compound can be incorporated into peptides using standard coupling methods, such as carbodiimide or HATU-mediated couplings.

The presence of an additional amino group in the side chain offers opportunities for creating branched peptides, cyclic structures, or attachment points for labels and other functional groups. Peptides containing 2,4-diaminobutyric acid residues can exhibit various biological activities depending on their sequence and structure, with some contributing to the formation of macrocyclic structures that may possess significant biological effects.

Physical Properties

Cbz-L-2,4-diaminobutyric acid exhibits distinct physical properties that are important for its handling, purification, and use in synthesis.

Table 2: Physical Properties of Cbz-L-2,4-diaminobutyric acid

PropertyValue
Physical StatePowder
ColorPale brown
Melting Point194-196 °C
Boiling PointApproximately 480.3 °C (predicted)
DensityApproximately 1.266 g/cm³ (predicted)
Optical Rotation-9.5° (c=1%, H₂O)
pKaApproximately 3.62 (predicted)

The negative optical rotation (-9.5°) confirms the L-configuration of the compound, distinguishing it from its D-isomer which would show a positive rotation . This property is crucial for verifying the stereochemical purity of the compound, especially when used in stereoselective synthesis or biological applications where stereochemistry can significantly impact activity.

Biological and Toxicological Significance

Biological Activity

While Cbz-L-2,4-diaminobutyric acid itself serves primarily as a synthetic intermediate, the unprotected L-2,4-diaminobutyric acid shows notable biological activities. Research indicates that L-2,4-diaminobutyric acid functions as a neurolathyrogen, a compound that can cause neurological symptoms .

Toxicological Properties

Studies with L-2,4-diaminobutyric acid (the deprotected form) have shown that it can cause neurotoxicity in animal models. Intraperitoneal administration of toxic doses to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours . The mechanism appears to involve inhibition of ornithine carbamoyltransferase, an enzyme involved in the urea cycle, which leads to ammonia accumulation. This suggests that the neurotoxicity may be partly due to chronic ammonia toxicity.

While these findings apply to the unprotected amino acid, they highlight the importance of careful handling of derivatives like Cbz-L-2,4-diaminobutyric acid, especially considering that deprotection could occur under certain conditions .

ParameterClassification/Recommendation
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Signal WordWarning
Storage RecommendationsKeep in dark place, inert atmosphere, 2-8°C
WGK Germany Classification3 (Severely hazardous to water)

Laboratory personnel should handle the compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection when necessary. The storage recommendations indicate sensitivity to light and possibly oxygen, suggesting the need for storage in dark, inert conditions at refrigerated temperatures (2-8°C) .

SupplierProduct NamePackaging SizePrice (USD)
TRC(S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid100 mg$45
TRC(S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid500 mg$90
Biosynth CarbosynthN-alpha-Z-L-2,4-diaminobutyric acid1 g$74.60

These commercial options provide researchers with flexibility in acquiring the compound based on their specific needs and budget constraints .

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